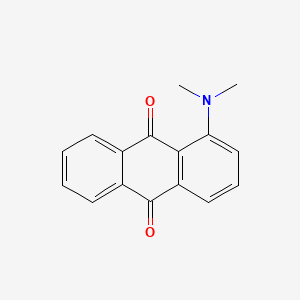![molecular formula C16H24N2O2 B5160155 4-ethoxy-N-[2-(1-piperidinyl)ethyl]benzamide](/img/structure/B5160155.png)
4-ethoxy-N-[2-(1-piperidinyl)ethyl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-ethoxy-N-[2-(1-piperidinyl)ethyl]benzamide, also known as EPEB, is a chemical compound that has gained attention in scientific research for its potential therapeutic applications. EPEB is a selective agonist of the metabotropic glutamate receptor subtype 5 (mGluR5), which is involved in various physiological and pathological processes in the central nervous system.
作用机制
4-ethoxy-N-[2-(1-piperidinyl)ethyl]benzamide acts as a selective agonist of mGluR5, which is a G protein-coupled receptor that modulates the activity of ion channels and intracellular signaling pathways. Activation of mGluR5 by this compound leads to the activation of the protein kinase C (PKC) and extracellular signal-regulated kinase (ERK) signaling pathways, which are involved in various cellular processes such as gene expression, synaptic plasticity, and cell survival.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in animal models. It has been found to modulate the release of neurotransmitters such as dopamine, glutamate, and GABA, which are involved in various neurological and psychiatric disorders. This compound has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is a protein that promotes the growth and survival of neurons.
实验室实验的优点和局限性
One of the advantages of using 4-ethoxy-N-[2-(1-piperidinyl)ethyl]benzamide in lab experiments is its high selectivity for mGluR5, which allows for the specific manipulation of this receptor without affecting other receptors. Moreover, this compound has good pharmacokinetic properties, which allow for its easy administration and distribution in animal models. However, one of the limitations of using this compound is its potential toxicity at high doses, which requires careful monitoring and dose optimization in lab experiments.
未来方向
There are several future directions for research on 4-ethoxy-N-[2-(1-piperidinyl)ethyl]benzamide. One direction is to investigate its potential therapeutic applications in human neurological and psychiatric disorders. Another direction is to study its effects on other signaling pathways and cellular processes that are involved in neurological and psychiatric disorders. Moreover, further research is needed to optimize the dose and administration of this compound in animal models to minimize potential toxicity. Finally, the development of more selective and potent mGluR5 agonists based on the structure of this compound may lead to the discovery of new therapeutic agents for neurological and psychiatric disorders.
Conclusion
In conclusion, this compound is a chemical compound that has gained attention in scientific research for its potential therapeutic applications in various neurological and psychiatric disorders. It acts as a selective agonist of mGluR5 and modulates various cellular processes and signaling pathways. This compound has several advantages and limitations for lab experiments, and there are several future directions for research on this compound. Further studies on this compound may lead to the development of new therapeutic agents for neurological and psychiatric disorders.
合成方法
The synthesis of 4-ethoxy-N-[2-(1-piperidinyl)ethyl]benzamide involves several steps, starting from commercially available starting materials. The first step is the protection of the amine group of piperidine with a Boc (tert-butyloxycarbonyl) group. The second step involves the reaction of the protected piperidine with 4-ethoxybenzoyl chloride to form the intermediate product. The final step involves the deprotection of the Boc group to obtain this compound as a white solid with high purity and yield.
科学研究应用
4-ethoxy-N-[2-(1-piperidinyl)ethyl]benzamide has been studied extensively in scientific research for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to have neuroprotective effects in animal models of Parkinson's disease, Alzheimer's disease, and traumatic brain injury. This compound has also been shown to improve cognitive function and memory in animal models of schizophrenia and depression. Moreover, this compound has been found to reduce drug-seeking behavior in animal models of addiction.
属性
IUPAC Name |
4-ethoxy-N-(2-piperidin-1-ylethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-2-20-15-8-6-14(7-9-15)16(19)17-10-13-18-11-4-3-5-12-18/h6-9H,2-5,10-13H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLSKULZTSJXHTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NCCN2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![17-(4-iodo-2-methylphenyl)-1-methyl-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5160093.png)
![2-{3,5-dichloro-2-[(2-fluorobenzyl)oxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5160096.png)

![2-[1,7-dimethyl-2,4-dioxo-5-(1-piperidinylcarbonyl)-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl]-N-phenylacetamide](/img/structure/B5160118.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(4-ethoxyphenyl)-N~1~-(3-methoxypropyl)glycinamide](/img/structure/B5160123.png)

![4-[4-(4-isopropylphenoxy)butyl]morpholine oxalate](/img/structure/B5160138.png)




